(15S)-15-hydroxyicosa-8,11,13-trienoic acid
(15S)-15-hydroxyicosa-8,11,13-trienoic acid
15(S)-HETrE is the hydroxy-trienoic acid resulting from 15-lipoxygenation of dihomo-γ-linolenic acid (DGLA;). It is an inhibitor of 5-LO in human PMNL with an IC50 value of 4.6 µM. In RBL cells, 15(S)-HETrE inhibits 5-LO, but is about 1/20 as potent as 15(S)-HpETE.
15S-Hetre belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, 15S-hetre is considered to be an eicosanoid lipid molecule. 15S-Hetre is considered to be a practically insoluble (in water) and relatively neutral molecule. 15S-Hetre has been detected in multiple biofluids, such as blood and urine. Within the cell, 15S-hetre is primarily located in the membrane (predicted from logP) and cytoplasm.
15(S)-HETrE is a 15-HETrE consisting of (8Z,11Z,13E)-icosatrienoic acid in which the 15-hydroxy group has S-configuration. It has a role as a human xenobiotic metabolite and a mouse metabolite.
15S-Hetre belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, 15S-hetre is considered to be an eicosanoid lipid molecule. 15S-Hetre is considered to be a practically insoluble (in water) and relatively neutral molecule. 15S-Hetre has been detected in multiple biofluids, such as blood and urine. Within the cell, 15S-hetre is primarily located in the membrane (predicted from logP) and cytoplasm.
15(S)-HETrE is a 15-HETrE consisting of (8Z,11Z,13E)-icosatrienoic acid in which the 15-hydroxy group has S-configuration. It has a role as a human xenobiotic metabolite and a mouse metabolite.
Brand Name:
Vulcanchem
CAS No.:
92693-02-2
VCID:
VC21248484
InChI:
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1
SMILES:
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O
Molecular Formula:
C20H34O3
Molecular Weight:
322.5 g/mol
(15S)-15-hydroxyicosa-8,11,13-trienoic acid
CAS No.: 92693-02-2
Cat. No.: VC21248484
Molecular Formula: C20H34O3
Molecular Weight: 322.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 15(S)-HETrE is the hydroxy-trienoic acid resulting from 15-lipoxygenation of dihomo-γ-linolenic acid (DGLA;). It is an inhibitor of 5-LO in human PMNL with an IC50 value of 4.6 µM. In RBL cells, 15(S)-HETrE inhibits 5-LO, but is about 1/20 as potent as 15(S)-HpETE. 15S-Hetre belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, 15S-hetre is considered to be an eicosanoid lipid molecule. 15S-Hetre is considered to be a practically insoluble (in water) and relatively neutral molecule. 15S-Hetre has been detected in multiple biofluids, such as blood and urine. Within the cell, 15S-hetre is primarily located in the membrane (predicted from logP) and cytoplasm. 15(S)-HETrE is a 15-HETrE consisting of (8Z,11Z,13E)-icosatrienoic acid in which the 15-hydroxy group has S-configuration. It has a role as a human xenobiotic metabolite and a mouse metabolite. |
|---|---|
| CAS No. | 92693-02-2 |
| Molecular Formula | C20H34O3 |
| Molecular Weight | 322.5 g/mol |
| IUPAC Name | (15S)-15-hydroxyicosa-8,11,13-trienoic acid |
| Standard InChI | InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1 |
| Standard InChI Key | IUKXMNDGTWTNTP-OAHXIXLCSA-N |
| Isomeric SMILES | CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCCCC(=O)O)O |
| SMILES | CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
| Canonical SMILES | CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
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